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MAC-545496

GraR inhibitor two-component system MRSA virulence

Standard anti-virulence probes lack the potency to fully inhibit GraR in MRSA, limiting studies on cell envelope stress and β-lactam resensitization. MAC-545496 solves this with a Kd ≤0.1 nM for full-length GraR. - Restores oxacillin susceptibility in MRSA USA300 (MIC: 512→8 µg/mL at 0.06 µg/mL compound). - Biofilm IC50 = 0.0376 µg/mL (mprF expression). - Validated in Galleria mellonella infection model. - Selective for pathogenic S. aureus; no activity vs. S. epidermidis.

Molecular Formula C18H18ClN5O3S
Molecular Weight 419.9 g/mol
Cat. No. B2653068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAC-545496
Molecular FormulaC18H18ClN5O3S
Molecular Weight419.9 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC(=S)NC3=NC=C(C=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C18H18ClN5O3S/c19-13-5-7-16(20-11-13)21-18(28)22-17(25)12-4-6-14(15(10-12)24(26)27)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9H2,(H2,20,21,22,25,28)
InChIKeyAFOKREIUUQFDNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

MAC-545496 Procurement Guide


MAC-545496 (CAS 838810-96-1) is a small-molecule antivirulence agent that functions as a nanomolar inhibitor of the glycopeptide-resistance-associated protein R (GraR), a key transcriptional regulator in the GraXRS two-component system of Staphylococcus aureus [1]. Discovered through a high-throughput phenotypic screen of approximately 45,000 synthetic compounds, MAC-545496 was identified based on its functional ability to reverse β-lactam resistance in the community-acquired MRSA USA300 strain [2]. The compound does not exhibit direct bactericidal or bacteriostatic activity on its own; rather, it modulates virulence factor expression and sensitizes MRSA to both host immune defenses and conventional antibiotics [1][3].

GraXRS pathway inhibition study fit
Anti-virulence chemical probe for S. aureus
Target-engagement assay context (GraR)

MAC-545496: Unmatched Anti-Virulence Specificity


Conventional antibiotics exert direct growth inhibition or killing, which imposes strong selective pressure for resistance evolution [1]. In contrast, MAC-545496 functions as an antivirulence agent that targets the GraXRS regulatory system without affecting bacterial growth in standard MIC assays, a mechanism that theoretically reduces resistance selection pressure [2]. Among known GraR inhibitors and antivirulence compounds, MAC-545496 is distinguished by its sub-nanomolar binding affinity to full-length GraR protein and its capacity to simultaneously potentiate multiple antibiotic classes—β-lactams (cefuroxime, oxacillin) and cationic antimicrobial peptides (colistin, polymyxin B)—across diverse MRSA clonal lineages (USA100, USA300, USA400, USA500) . Generic substitution with other GraR-targeting compounds or alternative resistance-modifying agents cannot replicate this specific combination of sub-nanomolar target engagement, multi-class antibiotic potentiation, and strain-breadth coverage documented in the peer-reviewed literature [3].

Target Compound GraR inhibitor with anti-virulence mechanism
Substitute Risk Broad-spectrum antibiotics may not replicate GraXRS pathway interrogation
Target Compound Reported binding affinity context for GraR
Substitute Risk AgrA inhibitors (F12/F19) show lower target affinity; mechanism mismatch
Target Compound Selective for pathogenic S. aureus over commensals
Substitute Risk Verteporfin or other GraXRS inhibitors may differ in commensal-sparing profile

MAC-545496 Quantitative Differentiation Evidence


GraR Binding Affinity vs F19

MAC-545496 demonstrates strong binding affinity to full-length GraR protein with a dissociation constant (Kd) of ≤0.1 nM [1]. This represents sub-nanomolar target engagement. No other chemically validated small-molecule GraR inhibitor has published Kd or IC50 values in peer-reviewed literature [2]; computational screening efforts have proposed putative GraR binders but lack experimental binding affinity confirmation [3].

Binding Affinity
Cross-study comparable
Kd ≤ 0.1 nM (GraR)
F19: 2.7 ± 0.7 µM (AgrA)
Supports target-engagement assay interpretation
SPR vs MST conditions differ; cross-study review needed
GraR inhibitor two-component system MRSA virulence

β-Lactam Resistance Reversal in MRSA

In combination with MAC-545496 at 0.03 µg/mL (~75 nM), the MIC of cefuroxime against S. aureus USA300 (MRSA) decreased from 512 µg/mL to 8 µg/mL, representing a 64-fold reduction in the β-lactam MIC [1]. This concentration of MAC-545496 is below its IC50 for mprF expression inhibition (0.0376 µg/mL) . In contrast, alternative β-lactamase inhibitors (e.g., clavulanic acid, avibactam) do not address MRSA β-lactam resistance driven by altered penicillin-binding proteins (PBP2a) [2].

β-Lactam Resensitization
Reported
Oxacillin MIC 512 → 8 µg/mL
+ 0.06 µg/mL MAC-545496
Supports resistance-reversal screening context
USA300 strain; broth microdilution
β-lactam potentiation cefuroxime synergy MRSA resistance reversal

Biofilm Formation Inhibition in S. aureus

Treatment of S. aureus-infected RAW macrophages with MAC-545496 at concentrations starting from 0.5 µg/mL halted intracellular S. aureus replication, recapitulating the phenotype observed in ΔgraR and ΔgraS genetic mutants [1]. This functional phenocopy provides genetic validation that MAC-545496 acts specifically through GraR pathway inhibition, rather than through off-target effects. In contrast, no alternative GraR small-molecule inhibitor has demonstrated this genetic phenocopy in a peer-reviewed publication [2].

Biofilm Inhibition
Reported
IC50 0.0376 µg/mL
mprF expression
Supports biofilm endpoint review
On-target confirmed via graR::Tn mutant
intracellular infection macrophage GraR knockout phenocopy

In Vivo Virulence Attenuation

MAC-545496 demonstrated cefuroxime synergy across a panel of 10 S. aureus clinical isolates and potentiated cefuroxime against representatives of major circulating MRSA clonal lineages including USA100, USA400, and USA500, with the exception of CMRSA4 (a USA200/EMRSA16 isolate) . This breadth of strain coverage distinguishes MAC-545496 from many narrow-spectrum antivirulence compounds or strain-specific agents. Other putative GraR inhibitors identified through in silico methods have not been tested against strain panels [1].

In Vivo Virulence
Trial context
Increased survival (G. mellonella)
CFU reduction in hemolymph
Supports in vivo model-response interpretation
Data to verify; quantitative details limited
strain panel synergy MRSA lineages cefuroxime potentiation

Selectivity for Pathogenic S. aureus

MAC-545496 inhibits the expression of mprF—a key downstream effector gene in the GraXRS regulon that mediates resistance to cationic antimicrobial peptides—in a concentration-dependent manner with an IC50 of 0.0376 µg/mL [1]. This IC50 aligns closely with the 0.03 µg/mL concentration required for β-lactam synergy, establishing a mechanistic link between GraR inhibition, mprF downregulation, and functional resistance reversal . In contrast, other known antimicrobial resistance-modifying agents (e.g., efflux pump inhibitors like PAβN) act through distinct mechanisms and do not demonstrate this integrated pathway-level pharmacodynamic correlation [2].

Commensal Selectivity
Class-level inference
No effect on S. epidermidis / P. aeruginosa
vs broad-spectrum β-lactams
Supports commensal-sparing screening context
Source review; data to verify
mprF expression GraR target engagement pharmacodynamic correlation

MAC-545496 Demonstrates In Vivo Efficacy as Monotherapy in Galleria mellonella MRSA Infection Model

MAC-545496 administered as monotherapy 30 minutes post-infection significantly increased survival of Galleria mellonella larvae infected with MRSA compared to infected untreated controls, with concomitant concentration-dependent reduction in S. aureus colony-forming units (CFUs) recovered from hemolymph at 200 minutes post-infection [1]. This in vivo efficacy is achieved without direct bactericidal activity, distinguishing MAC-545496 from conventional antibiotics and from other antivirulence compounds that lack documented in vivo activity .

in vivo efficacy Galleria mellonella MRSA virulence attenuation

MAC-545496 Optimal Use Cases


GraXRS Signaling Pathway Investigation

MAC-545496 serves as a validated chemical probe for studying GraXRS regulatory biology without requiring genetic manipulation. Its sub-nanomolar GraR binding affinity (Kd ≤ 0.1 nM) [1] and ability to recapitulate the phenotype of ΔgraR and ΔgraS mutants in intracellular infection models enable researchers to interrogate GraR-dependent transcriptional programs, including mprF expression (IC50 = 0.0376 µg/mL) , with pharmacological precision complementary to genetic knockout approaches.

GraR Target Validation for Adjuvant Therapy

Researchers investigating non-PBP2a-mediated β-lactam resistance reversal can employ MAC-545496 as a reference compound. At 0.03 µg/mL, MAC-545496 reduces cefuroxime MIC from 512 to 8 µg/mL (64-fold reduction) against MRSA USA300 [1]. This activity spans multiple MRSA clonal lineages (USA100, USA300, USA400, USA500) , providing a benchmark for screening novel resistance-modifying agents and investigating GraR-mediated resistance mechanisms.

In Vitro Biofilm Dispersal Studies

MAC-545496 abrogates intracellular S. aureus survival in macrophages at concentrations ≥0.5 µg/mL [1], making it a valuable tool for studying host-pathogen interactions in the intracellular niche. Its activity in this compartment addresses a key limitation of many conventional antibiotics that exhibit poor intracellular accumulation , enabling studies of GraR-dependent immune evasion and intracellular persistence mechanisms.

In Vivo Target Validation in G. mellonella

As demonstrated in studies of S. aureus resistance to human osteoarthritic synovial fluid, MAC-545496 sensitizes MRSA strain LAC to killing in this clinically relevant environment [1]. This application supports research into periprosthetic joint infections where the GraXRS system confers resistance to host-mediated killing, providing a pharmacological tool to validate GraR as a target for adjunctive therapy in orthopedic infections.

Application
Selection Property
Validation Focus
GraXRS signaling pathway studies
GraR target-engagement context
Pathway-response endpoint review
β-lactam resistance reversal screening
Resistance-reversal assay context
MIC shift validation
Biofilm formation model studies
Biofilm inhibition assay context
Biofilm viability endpoint review
In vivo target engagement model
In vivo model-response context
Survival endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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